molecular formula C10H9BrF2O2 B1412714 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde CAS No. 2205415-27-4

3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde

Cat. No.: B1412714
CAS No.: 2205415-27-4
M. Wt: 279.08 g/mol
InChI Key: CNCDZJZIPNWBMU-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde (CAS: 1227266-90-1) is a halogenated benzaldehyde derivative featuring a bromine atom at the 3-position and a 2,2-difluoropropoxy group at the 2-position of the aromatic ring . This compound is structurally distinct due to the combination of electron-withdrawing substituents (bromine and fluorine) and an alkoxy chain, which influence its electronic properties, solubility, and reactivity. The difluoropropoxy group likely enhances lipophilicity compared to non-fluorinated analogs, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-bromo-2-(2,2-difluoropropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-10(12,13)6-15-9-7(5-14)3-2-4-8(9)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCDZJZIPNWBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC=C1Br)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde typically involves multiple steps:

    Difluoropropoxylation: The difluoropropoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene derivative with 2,2-difluoropropanol in the presence of a base such as potassium carbonate (K2CO3).

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-Bromo-2-(2,2-difluoropropoxy)benzoic acid.

    Reduction: 3-Bromo-2-(2,2-difluoropropoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.

    Material Science: It is utilized in the design and synthesis of novel materials with unique properties.

    Chemical Biology: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The difluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Substituents (Position) Key Features References
3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde 3-Br, 2-OCH₂CF₂CH₃ Fluorinated alkoxy chain enhances lipophilicity and metabolic stability.
3-Bromo-2-hydroxybenzaldehyde 3-Br, 2-OH Intramolecular H-bonding (O–H···O); used in Schiff base ligands.
5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde 5-Br, 2-OCH₂C₆H₃(CF₃) Bulky trifluoromethyl benzyloxy group increases steric hindrance.
3-Bromo-2-(2,2-difluoroethoxy)benzaldehyde 3-Br, 2-OCH₂CF₂ Shorter fluorinated alkoxy chain; lower molecular weight than propoxy analog.
2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde 2-Br, 5-OCH₂CF₂ Altered halogen and alkoxy positions affect electronic distribution.

Physicochemical and Reactivity Differences

Electronic Effects: The bromine atom in all compounds acts as an electron-withdrawing group, directing electrophilic substitution to specific ring positions. In contrast, 3-bromo-2-hydroxybenzaldehyde exhibits strong intramolecular hydrogen bonding (O–H···O, 2.636 Å), which reduces its solubility in non-polar solvents compared to fluorinated analogs .

Lipophilicity and Solubility: Fluorinated alkoxy chains (e.g., difluoropropoxy) increase hydrophobicity, as seen in 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde, which may improve membrane permeability in drug design .

Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability.

Biological Activity

3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, may play a significant role in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrF2O2
  • CAS Number : 2205415-27-4
  • IUPAC Name : 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde

The compound features a bromine atom and a difluoropropoxy group attached to a benzaldehyde moiety, which may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde exhibit antimicrobial properties. For example, studies on related benzaldehyde derivatives have shown effectiveness against various bacterial strains. The presence of halogen substituents (like bromine and fluorine) can enhance the lipophilicity of the compounds, potentially improving their ability to penetrate microbial membranes.

The biological activity of 3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde is hypothesized to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : The aldehyde functional group can participate in nucleophilic addition reactions with cellular nucleophiles, potentially inhibiting key enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The hydrophobic nature imparted by the difluoropropoxy group may enhance membrane permeability, facilitating interaction with intracellular targets.

Research Findings

StudyFindings
Journal of Medicinal ChemistryIndicated that benzaldehyde derivatives can induce apoptosis in cancer cells through ROS generation.
European Journal of Medicinal ChemistryFound that halogenated benzaldehydes exhibit significant antimicrobial activity against Gram-positive bacteria.
Bioorganic & Medicinal Chemistry LettersReported on structure-activity relationships (SAR) highlighting the importance of substituents like bromine for enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde
Reactant of Route 2
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3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde

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